P-Site tRNA Trapping vs. A-Site Inhibition
Blasticidin S is the only commonly used selection antibiotic that binds the P site of the large ribosomal subunit and traps a deformed tRNA conformation, inhibiting translation termination more potently than peptide bond formation [1]. In contrast, puromycin and chloramphenicol-class agents occupy the A site and act primarily as competitive inhibitors of the peptidyl transferase reaction [2]. At 3.4 Å resolution, the BlaS–70S·tRNA crystal structure demonstrates that Blasticidin S bends the 3′ CCA terminus of P-site tRNA toward the A site, a distortion that sterically blocks release factor binding and strongly inhibits peptidyl-tRNA hydrolysis [1]. Puromycin lacks this termination-inhibition component and kills via premature chain release .
| Evidence Dimension | Ribosomal binding site and mode of translation arrest |
|---|---|
| Target Compound Data | P-site binding; traps deformed P-site tRNA; inhibits termination (IC50 for human ribosomal peptidyl transferase: 0.3 µM) and peptide bond formation [1] |
| Comparator Or Baseline | Puromycin: A-site binding; causes premature chain termination; no termination-inhibition component. Chloramphenicol: A-site; competitive peptidyl transferase inhibition [2] |
| Quantified Difference | 0.3 µM IC50 for human peptidyl transferase; qualitatively distinct termination-inhibition mechanism absent in puromycin and chloramphenicol [1] |
| Conditions | 3.4-Å X-ray crystallography of BlaS–70S·tRNA complex; single-molecule FRET; biochemical release factor assays [1] |
Why This Matters
The inability of Blasticidin S-resistant cells to escape selection through ribosomal mutation—unlike G418 (Neo)-based selection—directly results from this dual inhibitory mechanism .
- [1] Svidritskiy E, Ling C, Ermolenko DN, Korostelev AA. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome. Proc Natl Acad Sci USA. 2013;110(30):12283–12288. View Source
- [2] Wilson DN. Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nat Rev Microbiol. 2014;12(1):35–48. View Source
